molecular formula C11H15BrClN B2442367 2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride CAS No. 2044714-55-6

2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride

Cat. No.: B2442367
CAS No.: 2044714-55-6
M. Wt: 276.6
InChI Key: SCVCGENXYKMNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C11H15BrClN and its molecular weight is 276.6. The purity is usually 95%.
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Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including structures like 2-(4-Bromo-2-methylphenyl)pyrrolidine hydrochloride, are extensively utilized in medicinal chemistry to develop compounds for treating human diseases. Their saturated scaffold allows for efficient exploration of pharmacophore space, contributes to stereochemistry, and enhances three-dimensional coverage of molecules. Pyrrolidine and its derivatives, such as pyrrolizines and pyrrolidine-2,5-diones, are recognized for their bioactivity and target selectivity. The synthesis and modification of pyrrolidine rings, including strategies for ring construction and functionalization, play a crucial role in designing new compounds with diverse biological profiles. The stereogenicity of pyrrolidine carbons and the spatial orientation of substituents significantly influence the biological activity of drug candidates, demonstrating the critical role of stereochemistry in drug design (Li Petri et al., 2021).

Stereochemistry and Pharmacological Profile

The stereochemistry of compounds based on the pyrrolidine scaffold, such as this compound, is vital in defining their pharmacological profile. Enantiomerically pure compounds demonstrate the direct relationship between the configuration of stereocenters and biological properties. The preparation of single stereoisomers and the comparison of their pharmacological testing underline the importance of selecting the most effective stereoisomer, highlighting the necessity of understanding stereochemistry for enhancing drug efficacy and safety (Veinberg et al., 2015).

Applications in Optoelectronic Materials

The incorporation of pyrrolidine and its derivatives into π-extended conjugated systems is significant for creating novel optoelectronic materials. Quinazolines and pyrimidines, closely related to pyrrolidine structures, have been utilized in the development of luminescent molecules, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). This highlights the versatility of pyrrolidine-based compounds beyond medicinal chemistry, demonstrating their potential in materials science and engineering for developing advanced optoelectronic devices (Lipunova et al., 2018).

Properties

IUPAC Name

2-(4-bromo-2-methylphenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVCGENXYKMNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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